2,3-Dibromo-4-fluorobenzonitrile

Übersicht

Beschreibung

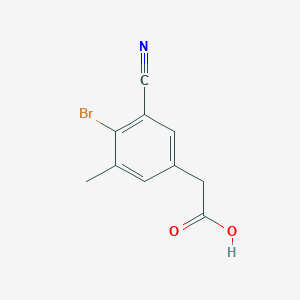

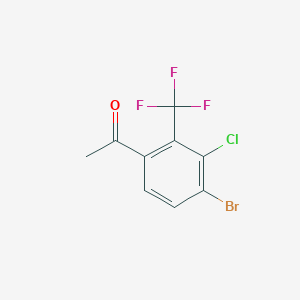

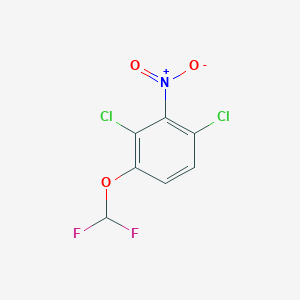

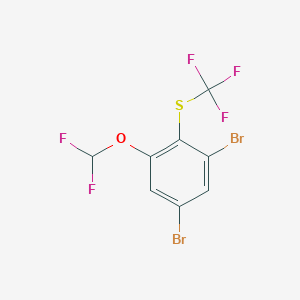

2,3-Dibromo-4-fluorobenzonitrile, also known as DBFN, is an organic compound with the chemical formula C7H2Br2FN1. It is a white to light yellow crystalline powder that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes1.

Synthesis Analysis

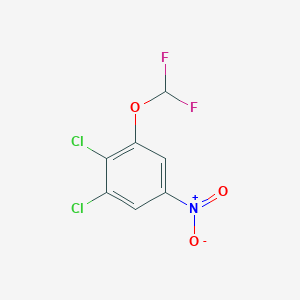

DBFN can be synthesized by the bromination of 2,4-difluorobenzoic acid followed by the reaction with thionyl chloride and sodium cyanide1. The resulting product is then brominated using bromine and a catalyst such as iron (III) bromide1. The synthesis of DBFN is a multi-step process that requires careful control of reaction conditions and purification steps to obtain high purity and yield1.

Molecular Structure Analysis

The molecular weight of DBFN is 278.9 g/mol1. The chemical structure and properties of DBFN make it stable under normal conditions and easy to handle in the laboratory1.

Chemical Reactions Analysis

DBFN is a member of the benzonitrile family, which is a group of organic compounds containing a nitrile functional group attached to a benzene ring1. DBFN has two bromine atoms and one fluorine atom attached to the benzene ring, which makes it a halogenated benzonitrile1.

Physical And Chemical Properties Analysis

DBFN has a melting point of 140-142°C and a boiling point of 285-287°C1. It is soluble in polar solvents such as methanol, ethanol, and acetone, but insoluble in nonpolar solvents such as hexane and toluene1.Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

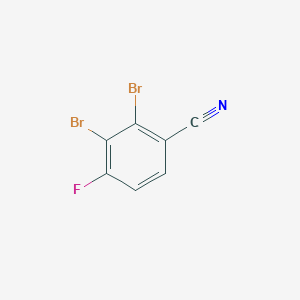

- Synthesis Pathways: 2,4-Dibromo-5-fluorobenzonitrile, a compound structurally similar to 2,3-Dibromo-4-fluorobenzonitrile, has been synthesized, revealing potential pathways for synthesizing similar compounds. This compound is significant for its role in creating intermediates of fluoroquinolones and other complex organic structures (Zhen Qiong et al., 1998).

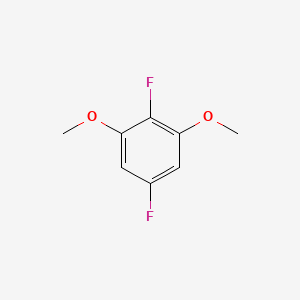

- Structural and Electronic Properties: Research on various fluoro- and dibromobenzonitriles provides insights into their structural and electronic properties, which can be crucial for understanding and predicting the behavior of similar compounds in chemical reactions (M. Ribeiro da Silva et al., 2012).

Spectroscopy and Structural Analysis

- Fourier Transform Microwave Spectroscopy: Investigations into the rotational spectra of various fluorobenzonitriles, including difluorobenzonitriles, offer valuable information about their molecular structure and electron distribution. This knowledge is crucial for understanding the physical and chemical properties of these compounds (M. Kamaee et al., 2015).

Chemical Transformations and Reactions

- Synthesis of Related Compounds: The synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the adaptability of these compounds in various chemical transformations, showcasing their potential in synthesizing a range of fluorinated organic compounds (Ronald H. Szumigala et al., 2004).

- Application in Synthesizing Benzoxazines: The use of fluorobenzonitriles in synthesizing benzoxazines and benzisoxazoles highlights their versatility in organic synthesis, particularly in the creation of complex heterocyclic compounds (W. Ang et al., 2013).

Safety And Hazards

The safety data sheet for DBFN is not available in the retrieved papers. However, it’s important to handle it with care, use personal protective equipment, and ensure adequate ventilation2.

Zukünftige Richtungen

DBFN is an important fine chemical intermediate. Its potential implications in various fields of research and industry, and its limitations and future directions are not mentioned in the retrieved papers1. However, given its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, further research could explore new applications and synthesis methods.

Eigenschaften

IUPAC Name |

2,3-dibromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFVXHBGDPKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

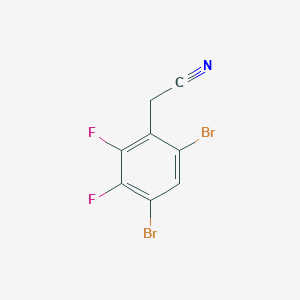

C1=CC(=C(C(=C1C#N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)